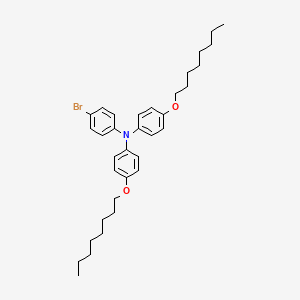methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including phosphanyl, methoxy, and sulfinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the phosphanyl intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated precursor under inert conditions.
Introduction of the methoxy groups: The intermediate is then treated with methoxy reagents, such as methanol in the presence of a base, to introduce the methoxy groups.
Coupling with naphthalene: The resulting compound is coupled with a naphthalene derivative using a palladium-catalyzed cross-coupling reaction.
Sulfinamide formation: Finally, the sulfinamide group is introduced through the reaction with a sulfinyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, the methoxy groups can participate in hydrogen bonding, and the sulfinamide group can form covalent bonds with nucleophiles. These interactions enable the compound to modulate various biochemical pathways and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the specific combination of its functional groups and the spatial arrangement of these groups. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C35H36NO3PS |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H36NO3PS/c1-35(2,3)41(37)36-34(29-22-14-16-25-15-12-13-21-28(25)29)30-23-31(38-4)32(39-5)24-33(30)40(26-17-8-6-9-18-26)27-19-10-7-11-20-27/h6-24,34,36H,1-5H3 |
Clé InChI |
GDVFMOUEWXCVPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)

![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)

![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12501408.png)
